Cas no 94109-79-2 (2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide)
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide Chemical and Physical Properties
Names and Identifiers
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- 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
- 2,4-bis(2-methylbutan-2-yl)-6-(1-oxidobenzotriazol-1-ium-2-yl)phenol
- ISOPROPYL 2,4-DICHLOROPHENOXYACETATE
- 2-(2'H-benzotriazol-2'-yl)-4,6-bis(1",1"-dimethylpropyl)phenol 1'-oxide
- 2-(2'H-Benzotriazol-2'-yl)-4,6-di-tert-pentylphenol 1'-oxide
- 2-(2-hydroxy-3,5-di-t-amylphenyl)benzotriazole-N-oxide
- 2,4-bis(1,1-dimethylpropyl)-6-(1-oxido-2H-benzotriazol-2-yl)phenol
- EINECS 302-519-0
- Phenol,2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)-, N-oxide
- 2-(2'-Hydroxy-3',5'-di-tert-amylphenyl)benzotriazole N-oxide
- 2-(2-Hydroxy-3,5-di-tert-pentylphenyl)-2H-benzo[d][1,2,3]triazole 1-oxide
- 2-(2-hydroxy-3',5'-di-t-amylphenyl)benzotriazole-N-oxide
- CAQZTIVTTPHTON-UHFFFAOYSA-N
- DTXSID00240626
- 94109-79-2
- SCHEMBL7085958
- 2-(2'-hydroxy-3',5'-di-t-amylphenyl)benzotriazole-N-oxide
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide
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- Inchi: 1S/C22H29N3O2/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)19(14-15)24-23-17-11-9-10-12-18(17)25(24)27/h9-14,26H,7-8H2,1-6H3
- InChI Key: CAQZTIVTTPHTON-UHFFFAOYSA-N
- SMILES: OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N1N=C2C=CC=CC2=[N+]1[O-]
Computed Properties
- Exact Mass: 367.22600
- Monoisotopic Mass: 367.22597718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 7.6
- Topological Polar Surface Area: 63.5Ų
Experimental Properties
- PSA: 63.51000
- LogP: 5.53480
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H016982-50mg |
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide |
94109-79-2 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | H016982-100mg |
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide |
94109-79-2 | 100mg |
$ 350.00 | 2022-06-04 | ||
| TRC | H016982-250mg |
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide |
94109-79-2 | 250mg |
$ 685.00 | 2022-06-04 |
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide
Introduction to 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide (CAS No. 94109-79-2) and Its Emerging Applications in Chemical Biology
The compound 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide, identified by the CAS number 94109-79-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif combining a benzotriazole ring with a phenolic backbone substituted with bulky tert-pentyl groups, has garnered attention due to its distinctive chemical properties and promising biological activities. The benzotriazole moiety is well-known for its role in various pharmacological applications, while the phenolic structure suggests antioxidant and potential antimicrobial properties. The introduction of tert-pentyl groups enhances solubility and metabolic stability, making this compound an intriguing candidate for further investigation.
In recent years, the development of novel scaffolds for drug discovery has been driven by the need for compounds with improved efficacy and reduced toxicity. The structural features of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide make it a compelling candidate for exploring new therapeutic avenues. Specifically, the benzotriazole ring is a key pharmacophore in several approved drugs, exhibiting activities ranging from antiviral to anticancer effects. The phenolic oxidation product of this compound introduces an additional layer of functionality that could modulate its biological interactions. This dual functionality positions it as a versatile tool for medicinal chemists seeking to design molecules with tailored properties.
Recent studies have highlighted the importance of phenolic compounds in chemical biology due to their ability to scavenge reactive oxygen species and inhibit inflammatory pathways. The tert-pentyl substituents in 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide not only improve solubility but also may influence the compound's interaction with biological targets by altering its electronic distribution and steric profile. This balance between hydrophobicity and hydrophilicity is crucial for achieving optimal pharmacokinetic profiles. Furthermore, the presence of multiple reactive sites on the molecule allows for diverse modifications, enabling the synthesis of libraries of derivatives with varying biological activities.
The potential applications of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide extend beyond traditional pharmaceuticals. Its structural complexity makes it an attractive candidate for use as an intermediate in the synthesis of more complex molecules. For instance, researchers have explored its utility in generating novel heterocyclic compounds through cyclization reactions or as a precursor in cross-coupling reactions that form carbon-carbon bonds essential for drug development. The tert-pentyl groups provide handles for further functionalization, allowing chemists to attach other pharmacophores or tags for imaging or diagnostic purposes.
From a computational chemistry perspective, the molecular mechanics and dynamics of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide have been studied to understand its behavior in biological systems. Simulations have revealed that the tert-pentyl groups contribute to favorable interactions with lipid bilayers, suggesting potential applications in membrane-targeted therapies. Additionally, quantum mechanical calculations have been employed to predict the compound's electronic properties and reactivity, which are critical for designing derivatives with enhanced binding affinity or selectivity. These computational approaches complement experimental efforts by providing insights into molecular interactions at an atomic level.
In clinical research, preliminary studies have demonstrated the potential of benzotriazole-based compounds to modulate immune responses and reduce oxidative stress. The phenolic oxidation product derived from 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide has shown promise in preclinical models as an antioxidant agent capable of protecting against neurodegenerative diseases linked to oxidative damage. The tert-pentyl groups appear to enhance stability while maintaining bioavailability, making it a suitable candidate for oral or topical administration. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzotriazole ring efficiently. The introduction of tert-pentyl groups has been achieved through selective alkylation strategies that preserve regioselectivity while ensuring high yields. These synthetic advances underscore the compound's accessibility for large-scale production and derivative generation.
The environmental impact of developing new chemical entities must also be considered when evaluating compounds like 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenoln-oxide. Its design aims to minimize ecological persistence by incorporating metabolically labile groups such as phenols oxidized into water-soluble products. This aligns with green chemistry principles by promoting sustainability throughout drug development cycles from synthesis to disposal.
Future directions in research on this compound include exploring its role in combination therapies where it may synergize with existing drugs or act as a scaffold for covalent inhibitors targeting specific disease pathways. Additionally, nanotechnology-based delivery systems could enhance its bioavailability or targeted action within biological compartments such as tumors or inflamed tissues where oxidative stress is prevalent.
In conclusion,cas no94109-79-79-42, 94109-79-42>, 94109-79-42, 94109-79-42, 94109-79-42> represents a structurally unique compound with significant promise across multiple domains including pharmaceutical discovery, chemical biology,and materials science.* Its innovative design,
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